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Abstract

Pegunigalsidase-alfa (Elfabrio®) is a novel enzyme replacement therapy (ERT) for Fabry
disease, a lysosomal storage disorder caused by deficient a-galactosidase A (a-Gal A) activity.
A key differentiator of pegunigalsidase-alfa from other ERTs, such as agalsidase alfa and
agalsidase beta, is its distinct cellular uptake mechanism. Produced in a plant cell expression
system (Nicotiana tabacum), it possesses a unique glycosylation pattern devoid of mannose-6-
phosphate (M6P) residues. Consequently, its entry into target cells is independent of the
cation-independent mannose-6-phosphate receptor (CI-MPR), the primary portal for
conventional ERTs. This guide provides a comprehensive overview of the current
understanding of the pegunigalsidase-alfa cellular uptake pathway, summarizing the available
data, proposing a putative mechanism, and outlining experimental approaches for its further
elucidation.

Introduction: A Paradigm Shift in Fabry Disease ERT
Uptake

Fabry disease is characterized by the accumulation of globotriaosylceramide (Gb3) in various
cells, leading to progressive multi-organ pathology. ERT aims to deliver functional a-Gal A to
the lysosomes of affected cells to catabolize the accumulated substrate. The efficiency of ERTs
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is critically dependent on their ability to be internalized by target cells and trafficked to the
lysosome.

Pegunigalsidase-alfa is a recombinant human a-Gal A that is chemically modified by
PEGylation, a process that increases its plasma half-life and stability.[1] Crucially, its production
in plant cells results in a glycosylation profile that lacks the M6P moieties necessary for Cl-
MPR-mediated endocytosis.[2][3] This necessitates an alternative cellular uptake pathway, the
specifics of which are a subject of ongoing research.

The M6P-Independent Cellular Uptake of
Pegunigalsidase-Alfa

It is established that the cellular uptake of pegunigalsidase-alfa occurs via receptor-mediated
endocytosis, a process by which cells internalize molecules by the inward budding of plasma
membrane vesicles containing proteins with receptor sites specific to the molecules being
internalized. However, the identity of the specific cell surface receptor(s) that bind to
pegunigalsidase-alfa has not yet been definitively identified in publicly available literature.

Proposed General Mechanism

Based on the principles of receptor-mediated endocytosis for other lysosomal enzymes that
utilize M6P-independent pathways, a putative mechanism for pegunigalsidase-alfa can be
proposed:

e Binding: Pegunigalsidase-alfa circulates in the bloodstream and binds to a specific, yet-to-
be-identified, receptor on the surface of target cells, such as endothelial cells, podocytes,
and cardiomyocytes.

 Internalization: Upon binding, the receptor-ligand complex is internalized into the cell through
the formation of endocytic vesicles. This process is likely clathrin-mediated, though other
endocytic pathways cannot be ruled out.

 Trafficking: The endocytic vesicle, now an early endosome, undergoes maturation. The
internal pH of the endosome gradually decreases.

» Dissociation and Delivery: The acidic environment of the late endosome facilitates the
dissociation of pegunigalsidase-alfa from its receptor. The receptor may be recycled back
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to the cell surface.

e Lysosomal Fusion: The late endosome fuses with a lysosome, delivering the active
pegunigalsidase-alfa to its site of action.

o Substrate Catabolism: Within the lysosome, pegunigalsidase-alfa catalyzes the hydrolysis
of Gb3 and other glycosphingolipids.

Potential Candidate Receptors

While the specific receptor for pegunigalsidase-alfa is unknown, other M6P-independent
receptors for lysosomal enzymes offer potential avenues for investigation. These include:

 Sortilin: A multifunctional sorting receptor involved in the trafficking of various proteins,
including some lysosomal enzymes.[4][5]

e Lysosomal Integral Membrane Protein 2 (LIMP-2/SCARB2): Responsible for the trafficking of
B-glucocerebrosidase to the lysosome.[5]

o Megalin: A multi-ligand endocytic receptor expressed in various tissues, including the kidney
proximal tubules.[4]

o Mannose Receptor: While distinct from the M6P receptor, this receptor recognizes terminal
mannose residues on glycoproteins and could potentially play a role, although the
glycosylation profile of pegunigalsidase-alfa would need to be compatible.

Further research is required to determine if any of these, or a novel receptor, are responsible
for the uptake of pegunigalsidase-alfa.

Data Presentation

Currently, there is a lack of quantitative data in the public domain regarding the binding affinity
(e.g., Kd) of pegunigalsidase-alfa to its cellular receptor(s) and the kinetics of its uptake into
different cell types. The available information allows for a comparative summary with other
ERTs.
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Feature

Pegunigalsidase-Alfa

Agalsidase Alfa |
Agalsidase Beta

Production System

Plant cells (Nicotiana tabacum)

Mammalian cells (CHO,

human fibrosarcoma)

Key Glycosylation Feature

Lacks Mannose-6-Phosphate
(M6P)

Contains Mannose-6-
Phosphate (M6P)

Primary Uptake Pathway

M6P-Independent Receptor-
Mediated Endocytosis

M6P-Dependent Receptor-
Mediated Endocytosis

Primary Receptor

Unknown

Cation-Independent Mannose-
6-Phosphate Receptor (CI-
MPR)

Plasma Half-life

Significantly prolonged (~53-
121 hours)[6]

Shorter (~1-2 hours)

Table 1: Comparative properties of pegunigalsidase-alfa and other enzyme replacement

therapies for Fabry disease.

Visualizing the Pathways and Workflows
Proposed Cellular Uptake Pathway of Pegunigalsidase-

Alfa
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Caption: Proposed M6P-independent cellular uptake pathway for pegunigalsidase-alfa.
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General Experimental Workflow for Receptor
Identification

Experimental Workflow
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Pegunigalsidase-alfa binds
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Caption: A general experimental workflow for identifying the cellular receptor of
pegunigalsidase-alfa.
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Potential Experimental Protocols for Elucidating the
Uptake Pathway

While specific protocols for pegunigalsidase-alfa are not publicly detailed, standard

methodologies can be adapted to investigate its cellular uptake.

In Vitro Enzyme Uptake Assay in Patient-Derived
Fibroblasts

o Objective: To quantify the uptake of pegunigalsidase-alfa into target cells and to confirm its

M6P-independence.

o Methodology:

o

Cell Culture: Culture human dermal fibroblasts from Fabry disease patients (lacking
endogenous a-Gal A activity) in appropriate media.

Enzyme Incubation: Incubate the fibroblasts with varying concentrations of
pegunigalsidase-alfa for different time points (e.g., 2, 4, 8, 24 hours).

Inhibition Control: In parallel, pre-incubate cells with a high concentration of M6P before
adding pegunigalsidase-alfa to confirm the uptake is not inhibited. As a positive control
for inhibition, parallel experiments with agalsidase beta could be performed.

Cell Lysis: After incubation, thoroughly wash the cells to remove non-internalized enzyme
and lyse the cells to release intracellular contents.

Enzyme Activity Assay: Measure the intracellular a-Gal A activity using a fluorometric
assay with a synthetic substrate (e.g., 4-methylumbelliferyl-a-D-galactopyranoside).

Data Analysis: Normalize the enzyme activity to the total protein concentration in the cell
lysate. Plot uptake over time and as a function of concentration to determine uptake
kinetics.

Receptor Identification using Affinity Chromatography
and Mass Spectrometry
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o Objective: To identify the protein(s) on the cell surface that bind to pegunigalsidase-alfa.
» Methodology:

o Bait Preparation: Covalently couple pegunigalsidase-alfa to a solid support matrix (e.g.,
agarose beads).

o Cell Lysate Preparation: Prepare a cell membrane protein extract from a relevant target
cell line (e.g., human endothelial cells).

o Affinity Chromatography: Incubate the membrane protein extract with the
pegunigalsidase-alfa-coupled beads. Non-binding proteins are washed away.

o Elution: Elute the proteins that have bound to the pegunigalsidase-alfa.

o Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein
bands of interest. Excise the bands and subject them to in-gel digestion followed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically
interact with pegunigalsidase-alfa.

Conclusion and Future Directions

The cellular uptake of pegunigalsidase-alfa represents a significant departure from the
established M6P-dependent pathway for other Fabry disease ERTs. Its M6P-independent,
receptor-mediated endocytosis is a key feature that may have implications for its biodistribution
and efficacy. While the precise receptor and the full details of the endocytic pathway remain to
be elucidated in publicly accessible research, the current understanding provides a solid
framework for further investigation.

Future research should focus on:

» Definitive identification of the cell surface receptor(s) for pegunigalsidase-alfa in various
target cell types.

e Quantitative characterization of the binding affinity and kinetics between pegunigalsidase-
alfa and its receptor(s).
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» Detailed mapping of the intracellular trafficking pathway following endocytosis.

o Understanding whether the PEGylation of the molecule influences receptor interaction and
the subsequent endocytic process.

A complete understanding of the cellular uptake mechanism will not only enhance our
knowledge of this novel therapeutic but also has the potential to inform the development of
future ERTs with tailored cellular targeting capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10832616?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

